molecular formula C19H15FO B567279 1-(Benzyloxy)-4-(3-fluorophenyl)benzene CAS No. 1352318-28-5

1-(Benzyloxy)-4-(3-fluorophenyl)benzene

Cat. No. B567279
M. Wt: 278.326
InChI Key: YUNPVYLKXYMZTC-UHFFFAOYSA-N
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Description

“1-(Benzyloxy)-4-(3-fluorophenyl)benzene” is a chemical compound with the molecular formula C19H15FO . It has a molecular weight of 278.32 g/mol . The IUPAC name for this compound is 1-fluoro-3-(4-phenylmethoxyphenyl)benzene .


Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-4-(3-fluorophenyl)benzene” includes a benzene ring attached to a benzyloxy group and a fluorophenyl group . The InChI code for this compound is 1S/C19H15FO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2 .


Physical And Chemical Properties Analysis

The compound “1-(Benzyloxy)-4-(3-fluorophenyl)benzene” has a molecular weight of 278.32 g/mol . It has a complexity of 292 and a topological polar surface area of 9.2Ų . The compound has 21 heavy atoms and 4 rotatable bonds .

Scientific Research Applications

Organic Synthesis

1-(Benzyloxy)-4-(3-fluorophenyl)benzene is a type of boronic ester, which are highly valuable building blocks in organic synthesis .

Application

In a study, it was used in the catalytic protodeboronation of pinacol boronic esters . This process is a part of a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Method of Application

The protodeboronation was carried out using a radical approach . The process was paired with a Matteson–CH2–homologation .

Results

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Drug Design

Boronic acids and their esters, such as 1-(Benzyloxy)-4-(3-fluorophenyl)benzene, are considered for the design of new drugs and drug delivery devices .

Application

These compounds are particularly considered as boron-carriers suitable for neutron capture therapy .

Method of Application

The stability of these compounds in water is a concern, as they are only marginally stable . The hydrolysis of some phenylboronic pinacol esters, which could include 1-(Benzyloxy)-4-(3-fluorophenyl)benzene, has been studied .

Results

The kinetics of hydrolysis is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

properties

IUPAC Name

1-fluoro-3-(4-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNPVYLKXYMZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90711976
Record name 4'-(Benzyloxy)-3-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-(3-fluorophenyl)benzene

CAS RN

1352318-28-5
Record name 1,1′-Biphenyl, 3-fluoro-4′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Benzyloxy)-3-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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